molecular formula C16H14F2N2O5S B6075587 N-{3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}-2,4-difluorobenzamide

N-{3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}-2,4-difluorobenzamide

Cat. No. B6075587
M. Wt: 384.4 g/mol
InChI Key: ZSSJMBHOAOTVJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}-2,4-difluorobenzamide, also known as DFP-10917, is a small molecule inhibitor that has shown promising results in scientific research studies. This compound has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the activity of certain enzymes that play a crucial role in cancer cell growth and proliferation. In

Mechanism of Action

N-{3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}-2,4-difluorobenzamide inhibits the activity of NMT by binding to the active site of the enzyme. NMT is responsible for attaching a myristoyl group to various proteins, which is necessary for their proper function. By inhibiting NMT activity, N-{3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}-2,4-difluorobenzamide disrupts the proper functioning of these proteins, leading to cell death in cancer cells.
Biochemical and Physiological Effects
N-{3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}-2,4-difluorobenzamide has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. This compound has been shown to induce cell death in various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-{3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}-2,4-difluorobenzamide has been shown to inhibit the growth of cancer cells in animal models, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-{3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}-2,4-difluorobenzamide in lab experiments is its selectivity for cancer cells. This compound has minimal toxicity to normal cells, making it a potentially safer alternative to traditional cancer treatments. Additionally, N-{3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}-2,4-difluorobenzamide has shown promising results in inhibiting the growth of cancer cells in animal models, making it a potential candidate for further study.
One limitation of using N-{3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}-2,4-difluorobenzamide in lab experiments is its relatively low potency compared to other cancer drugs. Additionally, the synthesis of N-{3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}-2,4-difluorobenzamide is complex and requires multiple steps, making it difficult to produce in large quantities.

Future Directions

There are several future directions for further research on N-{3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}-2,4-difluorobenzamide. One potential avenue of research is to explore the use of N-{3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}-2,4-difluorobenzamide in combination with other cancer drugs to enhance its potency. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for N-{3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}-2,4-difluorobenzamide in cancer patients. Finally, more research is needed to understand the mechanism of action of N-{3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}-2,4-difluorobenzamide and its potential effects on other cellular processes.

Synthesis Methods

The synthesis of N-{3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}-2,4-difluorobenzamide involves a series of chemical reactions that start with the compound 2,4-difluorobenzaldehyde. This compound is reacted with thioacetic acid to produce 2,4-difluorobenzaldehyde thioacetal, which is then reacted with 5-nitro-2-chloroaniline to produce the intermediate compound N-{3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}-2,4-difluorobenzamide. This intermediate is then purified and further reacted with various reagents to produce the final product, N-{3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}-2,4-difluorobenzamide.

Scientific Research Applications

N-{3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}-2,4-difluorobenzamide has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in inhibiting the activity of certain enzymes that play a crucial role in cancer cell growth and proliferation. Specifically, N-{3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}-2,4-difluorobenzamide has been shown to inhibit the activity of the enzyme N-myristoyltransferase (NMT), which is involved in the regulation of various cellular processes, including cell growth and survival. Inhibition of NMT activity by N-{3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}-2,4-difluorobenzamide has been shown to induce cell death in cancer cells, making it a potential candidate for cancer treatment.

properties

IUPAC Name

N-[3-(2,3-dihydroxypropylsulfanyl)-5-nitrophenyl]-2,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O5S/c17-9-1-2-14(15(18)3-9)16(23)19-10-4-11(20(24)25)6-13(5-10)26-8-12(22)7-21/h1-6,12,21-22H,7-8H2,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSJMBHOAOTVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)NC2=CC(=CC(=C2)SCC(CO)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2,4-difluorobenzamide

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